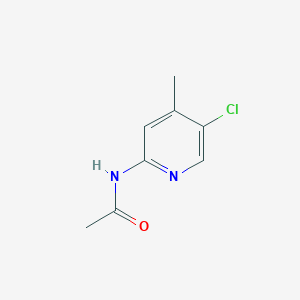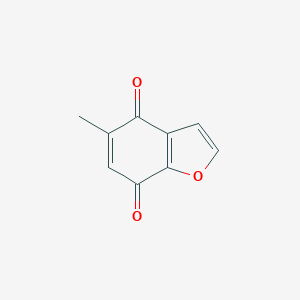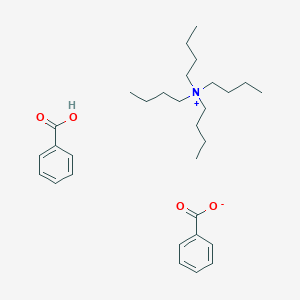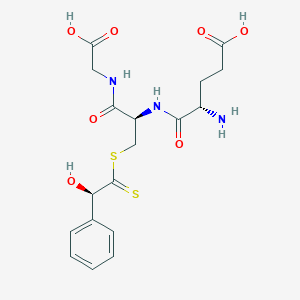
N-(5-氯-4-甲基吡啶-2-基)乙酰胺
描述
N-(5-Chloro-4-methylpyridin-2-yl)acetamide (NCMPA) is an organochlorine compound that has been studied extensively in the scientific community due to its unique properties and potential applications. NCMPA has been used in a variety of research applications, ranging from biochemical studies to drug development.
科学研究应用
抗癌活性
N-(5-氯-4-甲基吡啶-2-基)乙酰胺衍生物已被研究作为抗癌药物的潜在候选。Evren等人(2019年)的研究聚焦于合成噻唑衍生物,包括源自N-(5-氯-4-甲基吡啶-2-基)乙酰胺的衍生物,这些衍生物对人类肺腺癌细胞表现出选择性细胞毒性(Evren et al., 2019)。
化学合成
Kobayashi等人(2007年,2008年)探索了从2-氯-6-甲基吡啶-3-碳腈合成各种衍生物,这些衍生物与N-(5-氯-4-甲基吡啶-2-基)乙酰胺密切相关。这些研究有助于理解这些化合物在各个领域中的合成途径和潜在应用(Kobayashi et al., 2007),(Kobayashi et al., 2008)。
药物化学
在药物化学领域,与N-(5-氯-4-甲基吡啶-2-基)乙酰胺相关的化合物已被合成并评估其各种生物活性。例如,Kaplancıklı等人(2012年)研究了乙酰胺衍生物的潜在镇痛性质(Kaplancıklı等人,2012)。
抗过敏性能
Menciu等人(1999年)研究了新的N-(吡啶-4-基)-(吲哚-3-基)乙酰胺作为抗过敏剂。他们的工作有助于理解这些化合物如何被开发用于治疗过敏(Menciu et al., 1999)。
抗微生物纳米材料的生物评价
B. Mokhtari和K. Pourabdollah(2013年)研究了N-(苯并噻唑-2-基)-2-(哌啶-1-基)乙酰胺衍生物,评估其对致病细菌和念珠菌的抗微生物活性(Mokhtari & Pourabdollah,2013)。
环境影响
G. M. Clark和D. Goolsby(1999年)的研究探讨了Acetochlor在密西西比河流中的出现和传输,这种化合物与N-(5-氯-4-甲基吡啶-2-基)乙酰胺密切相关,突显了这类化合物的环境影响(Clark & Goolsby, 1999)。
光谱和量子力学研究
Y. Mary等人(2020年)对生物活性苯并噻唑酮乙酰胺类似物进行了光谱和量子力学研究,有助于更深入地了解这些化合物的分子性质(Mary et al., 2020)。
作用机制
安全和危害
属性
IUPAC Name |
N-(5-chloro-4-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-5-3-8(11-6(2)12)10-4-7(5)9/h3-4H,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVXRNRTVIVNEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Cl)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450031 | |
| Record name | N-(5-Chloro-4-methylpyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148612-16-2 | |
| Record name | N-(5-Chloro-4-methylpyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was N-(5-Chloro-4-methylpyridin-2-yl)acetamide chosen as a substrate in the study?
A1: The research aimed to explore the effectiveness of novel Pd-PEPPSI complexes in catalyzing Buchwald–Hartwig amination reactions. N-(5-Chloro-4-methylpyridin-2-yl)acetamide, being a heteroaryl chloride, served as a representative substrate to investigate the scope and limitations of these catalysts []. The researchers were particularly interested in testing the catalysts' ability to activate and functionalize the carbon-chlorine bond in this type of molecule.
Q2: What were the results of using N-(5-Chloro-4-methylpyridin-2-yl)acetamide in the reactions with the Pd-PEPPSI complexes?
A2: The study demonstrated that the synthesized Pd-PEPPSI complexes, specifically complex C6, exhibited notable catalytic activity in facilitating the Buchwald–Hartwig amination reaction using N-(5-Chloro-4-methylpyridin-2-yl)acetamide []. This finding highlights the potential of these complexes in synthesizing a diverse range of compounds by coupling various amines with heteroaryl chlorides.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B125375.png)

![11-(3-Chloropropyl)benzo[b][1]benzazepine](/img/structure/B125378.png)
![2-[3-Amino-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B125379.png)








![N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B125398.png)
